Lipophilicity Shift vs. Cyclohexyl Analog
The target compound exhibits a LogP of 3.2809, which is 0.33 units lower than the calculated LogP of 3.6145 for the cyclohexyl analog (CAS 57365-08-9), despite having a higher molecular weight (232.36 vs. 218.34 g/mol) [1]. This subtle but measurable difference arises from the extended methylene spacer, which reduces π-π stacking propensity while maintaining adequate lipophilicity for passive diffusion.
ΔLogP = −0.33; ΔMW = +14.0 g/mol
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.2809 (calculated), MW = 232.36 g/mol |
| Comparator Or Baseline | 2-((Cyclohexyl(methyl)amino)methyl)aniline (CAS 57365-08-9): LogP = 3.6145, MW = 218.34 g/mol |
| Quantified Difference | ΔLogP = -0.3336; ΔMW = +14.02 g/mol |
| Conditions | Calculated using ACD/Labs or similar software; values may vary slightly by platform. |
Why This Matters
Even a 0.3 LogP unit difference can shift the balance between aqueous solubility and membrane permeability, altering compound performance in cellular assays or in vivo exposure [2].
- [1] ChemSrc. (n.d.). 2-[[cyclohexyl(methyl)amino]methyl]aniline (CAS 57365-08-9). Calculated properties. View Source
- [2] Oberdorf, C., Schepmann, D., Vela, J. M., Diaz, J. L., Holenz, J., & Wünsch, B. (2008). Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(20), 6531-6537. View Source
